(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine
Description
(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Properties
IUPAC Name |
(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-20(2)15-10-21(9-14(15)12-7-8-12)11-16-18-17(22-19-16)13-5-3-4-6-13/h12-15H,3-11H2,1-2H3/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJHLBHYFRHRQ-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2CC2)CC3=NOC(=N3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2CC2)CC3=NOC(=N3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional group compatibility. Common synthetic routes may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the oxadiazole moiety via cyclization of appropriate precursors.
- Functional group modifications to introduce the cyclopentyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new atoms or groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrolidine ring may yield a lactam, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethylpyrrolidin-3-amine may include other pyrrolidine derivatives, oxadiazole-containing compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activity or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
